![molecular formula C23H21N3O5 B12466089 2,2'-{[(tetrahydrofuran-2-ylmethyl)imino]dimethanediyl}bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B12466089.png)
2,2'-{[(tetrahydrofuran-2-ylmethyl)imino]dimethanediyl}bis(1H-isoindole-1,3(2H)-dione)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-{[(tetrahydrofuran-2-ylmethyl)imino]dimethanediyl}bis(1H-isoindole-1,3(2H)-dione) is a complex organic compound that features a tetrahydrofuran ring, an imino group, and two isoindole-1,3-dione moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[(tetrahydrofuran-2-ylmethyl)imino]dimethanediyl}bis(1H-isoindole-1,3(2H)-dione) typically involves the reaction of tetrahydrofuran-2-ylmethylamine with phthalic anhydride under controlled conditions. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at around 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
2,2’-{[(tetrahydrofuran-2-ylmethyl)imino]dimethanediyl}bis(1H-isoindole-1,3(2H)-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imino group or the isoindole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
科学研究应用
2,2’-{[(tetrahydrofuran-2-ylmethyl)imino]dimethanediyl}bis(1H-isoindole-1,3(2H)-dione) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurodegenerative disorders.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2,2’-{[(tetrahydrofuran-2-ylmethyl)imino]dimethanediyl}bis(1H-isoindole-1,3(2H)-dione) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function .
相似化合物的比较
Similar Compounds
Isoindoline-1,3-dione: A simpler analog with similar structural features.
Phthalimide: Another related compound with a similar core structure.
Tetrahydrofuran derivatives: Compounds with the tetrahydrofuran ring but different substituents.
Uniqueness
2,2’-{[(tetrahydrofuran-2-ylmethyl)imino]dimethanediyl}bis(1H-isoindole-1,3(2H)-dione) is unique due to the combination of its structural elements, which confer distinct chemical and biological properties.
属性
分子式 |
C23H21N3O5 |
|---|---|
分子量 |
419.4 g/mol |
IUPAC 名称 |
2-[[(1,3-dioxoisoindol-2-yl)methyl-(oxolan-2-ylmethyl)amino]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H21N3O5/c27-20-16-7-1-2-8-17(16)21(28)25(20)13-24(12-15-6-5-11-31-15)14-26-22(29)18-9-3-4-10-19(18)23(26)30/h1-4,7-10,15H,5-6,11-14H2 |
InChI 键 |
FTQZXENLNUPEJY-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1)CN(CN2C(=O)C3=CC=CC=C3C2=O)CN4C(=O)C5=CC=CC=C5C4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-chloro-2-hydroxyphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12466011.png)
![4-methoxy-3-(morpholin-4-ylcarbonyl)-N-[2-(phenylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B12466019.png)
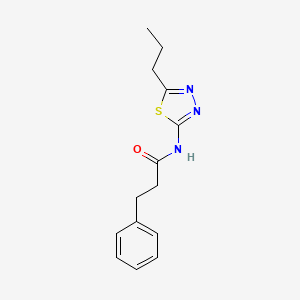

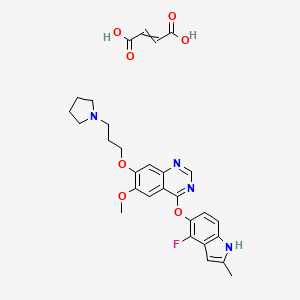
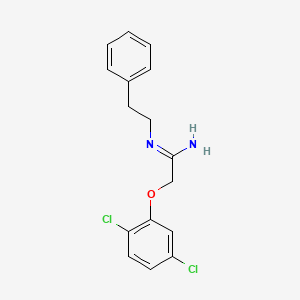
![N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B12466045.png)
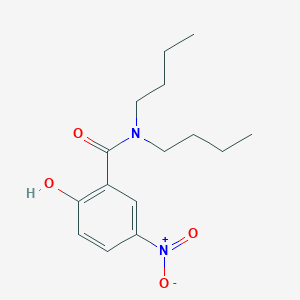
![4-chloro-N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12466059.png)
![1-(3-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}phenyl)ethanol](/img/structure/B12466064.png)
![Decyl 3-[(3,5-dinitrophenyl)amino]benzoate](/img/structure/B12466068.png)

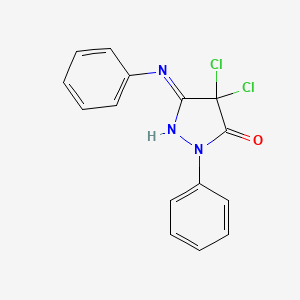
![1-{[4-(2-Methoxyphenyl)piperazin-1-YL]methyl}indole-2,3-dione](/img/structure/B12466087.png)
